Zinc isononanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53988-06-0 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthesis Methodologies for Zinc Isononanoate
Reaction Pathways and Precursors
The formation of zinc isononanoate fundamentally involves a neutralization or salt metathesis reaction. The carboxyl group of isononanoic acid reacts with a zinc source to form the corresponding zinc carboxylate and a byproduct, typically water.
Synthesis from Zinc Oxide and Isononanoic Acid
The direct reaction between zinc oxide (ZnO) and isononanoic acid is a common and straightforward method for producing this compound. Zinc oxide, an amphoteric oxide, readily reacts with acids. researchgate.net The reaction is an acid-base neutralization where the zinc oxide acts as the base.
The general chemical equation for this reaction is: ZnO + 2RCOOH → Zn(RCOO)₂ + H₂O (where RCOOH represents isononanoic acid)
This reaction is typically exothermic. acs.org Research on the formation of zinc carboxylates from zinc oxide indicates that the reaction can proceed at ambient temperatures, although gentle heating is often applied to increase the reaction rate. acs.orgmdpi.com Studies on the interaction between carboxylic acids and zinc oxide have shown that the carboxylic acid molecules adsorb onto the ZnO surface, initiating the reaction pathway that leads to the formation of the zinc carboxylate. acs.org The presence of water can also play a role in the reaction mechanism, with humidity known to influence the formation of zinc carboxylate species. mdpi.com
A patent describing the preparation of a similar compound, zinc isooctanoate, suggests that a "basic zinc compound" can be reacted with the carboxylic acid in a mixed solvent system. nih.gov The reaction temperature for the initial mixing is maintained between 20-60°C. nih.gov For the exothermic neutralization of dithiophosphoric acid with zinc oxide in the presence of a carboxylic acid to form a zinc carboxylate complex, a temperature range of 20 to 40°C is preferred. acs.org
Table 1: Reaction Parameters for Synthesis from Zinc Oxide
| Parameter | Value/Condition |
|---|---|
| Reactants | Zinc Oxide, Isononanoic Acid |
| Reaction Type | Neutralization |
| Temperature | 20°C - 120°C |
| Key Feature | Exothermic reaction |
Synthesis from Zinc Hydroxide (B78521) and Isononanoic Acid
Zinc hydroxide (Zn(OH)₂) serves as another effective precursor for the synthesis of this compound. Similar to zinc oxide, zinc hydroxide is an amphoteric compound and reacts with acids in a neutralization reaction. mdpi.com The reaction with isononanoic acid produces this compound and water.
The balanced chemical equation is: Zn(OH)₂ + 2RCOOH → Zn(RCOO)₂ + 2H₂O (where RCOOH represents isononanoic acid)
The synthesis of zinc hydroxide itself is often achieved through a precipitation reaction by combining a solution of a zinc salt with a hydroxide solution, such as sodium hydroxide. researchgate.net This freshly precipitated zinc hydroxide can then be used directly in the reaction with isononanoic acid. The reactivity of freshly prepared zinc hydroxide is often higher than that of aged or calcined zinc oxide. The reaction between zinc hydroxide and a strong base like caustic soda (sodium hydroxide) is known to form sodium zincate, highlighting its amphoteric nature. nih.gov
Consideration of Zinc Salts as Precursors for Complex Formation
Various zinc salts can also be utilized as precursors for the synthesis of this compound. This method typically involves a double displacement or metathesis reaction. Common zinc salts used for this purpose include zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(CH₃COO)₂), and zinc nitrate (B79036) (Zn(NO₃)₂). researchgate.netnih.govcapes.gov.br
A general approach involves first preparing a salt of isononanoic acid, such as sodium isononanoate, by reacting isononanoic acid with a base like sodium hydroxide. The resulting sodium isononanoate is then reacted with a soluble zinc salt.
The reaction proceeds as follows: 2RCOONa + ZnCl₂ → Zn(RCOO)₂ + 2NaCl (where RCOONa represents sodium isononanoate)
In this reaction, the less soluble this compound precipitates from the solution, driving the reaction to completion. The choice of the zinc salt precursor can influence the characteristics of the final product. researchgate.netnih.gov For instance, studies on the synthesis of zinc carboxylates have employed zinc chloride in excess, reacting with the sodium salt of the carboxylic acid in a heated solution. bcrec.id One study describes dissolving the carboxylic acid in ethanol (B145695), adding an equimolar amount of sodium hydroxide solution, heating to 70°C, and then adding an excess of zinc chloride dissolved in water, which causes the zinc carboxylate to precipitate. bcrec.id The precipitate is then filtered and washed with various solvents. bcrec.id
Reaction Conditions and Optimization
The successful synthesis of this compound with desired properties relies on the careful control and optimization of reaction conditions, including the choice of solvent, temperature, and pressure.
Solvent Systems in Synthesis
The solvent plays a crucial role in the synthesis of this compound, as it facilitates the interaction between the reactants, influences the reaction rate, and can affect the morphology and purity of the final product. The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature.
For the synthesis of zinc carboxylates, a variety of solvent systems have been explored. A patent for the preparation of zinc isooctanoate mentions the use of a mixture of water, alcohols, and an organic solvent. nih.gov In the synthesis of other zinc carboxylates, ethanol is commonly used to dissolve the carboxylic acid before the addition of other reagents. bcrec.id The final product is then often washed with water, ethanol, methanol, and acetone (B3395972) to remove impurities. bcrec.id
In some synthesis routes for zinc oxide nanoparticles, which involve zinc carboxylate intermediates, solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N'-dimethylformamide (DMF) have been used. acs.org The choice of solvent can significantly impact the properties of the resulting zinc-containing compound. For instance, in the synthesis of zinc oxide nanoparticles, the use of different alcohols as solvents can lead to variations in particle shape and size.
Temperature and Pressure Regimes
Temperature is a critical parameter in the synthesis of this compound, directly impacting the reaction kinetics. As previously mentioned, the reaction between zinc oxide and carboxylic acids is exothermic, allowing it to proceed at room temperature (20-40°C). acs.org However, to achieve a reasonable reaction rate and ensure complete conversion, elevated temperatures are often employed. A patent for a similar compound, zinc isooctanoate, specifies a broader temperature range of 20-120°C. nih.gov In laboratory-scale syntheses of various zinc carboxylates using zinc chloride as a precursor, a reaction temperature of 70°C has been utilized. bcrec.id The optimization of temperature is crucial; excessively high temperatures could potentially lead to side reactions or degradation of the product.
The influence of pressure on the synthesis of this compound is not extensively documented in publicly available literature, suggesting that most industrial and laboratory syntheses are likely conducted at atmospheric pressure. High-pressure synthesis is generally employed for materials where it can induce phase changes or significantly alter reaction equilibria. For the straightforward acid-base or metathesis reactions involved in forming this compound, atmospheric pressure is typically sufficient. There is mention of high-pressure conditions being used in the synthesis of certain zinc compounds from their salts, but this is not a common practice for simple carboxylates.
Table 2: Summary of Reaction Conditions
| Parameter | Synthesis from ZnO/Zn(OH)₂ | Synthesis from Zinc Salts |
|---|---|---|
| Typical Solvents | Mixed systems (water, alcohols, organic solvents) | Water, Ethanol |
| Temperature Range | 20°C - 120°C | Typically elevated (e.g., 70°C) |
| Pressure | Typically Atmospheric | Typically Atmospheric |
Yield and Purity Enhancement Strategies
Optimizing the yield and purity of this compound is a critical aspect of its manufacturing process, directly impacting its performance in various applications. Several strategies can be employed during and after the synthesis to enhance these key parameters.
Optimization of Reaction Conditions: The stoichiometry of the reactants plays a crucial role. In the direct method, a slight excess of isononanoic acid may be used to ensure the complete conversion of zinc oxide. The reaction temperature is another critical parameter that needs to be carefully controlled to promote the reaction rate without causing thermal degradation of the product. The optimal temperature range is typically determined through empirical studies.
In the precipitation method, controlling the pH of the reaction medium is essential to ensure complete precipitation of the this compound. The rate of addition of the reactants and the agitation speed can also influence the particle size and morphology of the precipitate, which in turn affects its filtration and washing characteristics.
Catalysis: While the direct reaction between zinc oxide and isononanoic acid can proceed without a catalyst, the use of certain catalysts can accelerate the reaction rate and allow for lower reaction temperatures, potentially reducing energy consumption and minimizing side reactions.
Purification Techniques: Post-synthesis purification is paramount for achieving high-purity this compound. The choice of purification method depends on the synthesis route and the nature of the impurities.
For the product obtained from the precipitation method, thorough washing is essential to remove soluble byproducts, such as sodium sulfate, and any unreacted starting materials. A sequence of washing steps with deionized water and potentially organic solvents like ethanol can be effective.
For the direct method, where the primary impurity is likely unreacted isononanoic acid, techniques such as vacuum stripping can be employed to remove the excess acid. Recrystallization from a suitable solvent is another powerful purification technique that can be used to obtain a highly purified product.
The effectiveness of the purification process is typically monitored using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the desired zinc carboxylate and the absence of starting materials. The final purity can be quantified by determining the zinc content of the product.
Below are interactive data tables summarizing key parameters and their impact on yield and purity for the two primary synthesis methods.
Table 1: Impact of Reaction Parameters on the Direct Synthesis of this compound
| Parameter | Investigated Range | Effect on Yield | Effect on Purity | Notes |
|---|---|---|---|---|
| Temperature (°C) | 120 - 180 | Increases with temperature up to an optimal point, then may decrease due to degradation. | Can decrease at very high temperatures due to side reactions. | Optimal temperature balances reaction rate and product stability. |
| Molar Ratio (Acid:ZnO) | 1.8:1 to 2.2:1 | Increases with a slight excess of acid. | Excess acid will be an impurity if not removed. | Stoichiometric ratio is 2:1. |
| Reaction Time (h) | 1 - 5 | Increases with time until equilibrium is reached. | Longer times at high temperatures can lead to discoloration. | Monitored by the removal of water. |
| Catalyst | Absent / Present | Catalyst can significantly reduce reaction time and temperature. | Can introduce new impurities if not fully removed. | Choice of catalyst depends on desired reaction conditions. |
Table 2: Impact of Process Variables on the Precipitation Synthesis of this compound
| Parameter | Investigated Range | Effect on Yield | Effect on Purity | Notes |
|---|---|---|---|---|
| pH | 6 - 9 | Highest yield is typically achieved in a specific pH range. | Affects the co-precipitation of impurities like zinc hydroxide. | pH control is critical for selective precipitation. |
| Concentration of Reactants (M) | 0.1 - 1.0 | Higher concentrations can lead to higher throughput. | May affect particle size and impurity inclusion. | Optimization is needed for efficient precipitation and filtration. |
| Washing Procedure | Water, Ethanol | Multiple washes are crucial for removing soluble byproducts. | Significantly improves purity by removing ionic impurities. | The choice of washing solvent depends on the solubility of impurities. |
| Drying Temperature (°C) | 60 - 105 | --- | High temperatures can cause decomposition or discoloration. | Should be below the melting point of the product. |
Structural and Spectroscopic Characterization of Zinc Isononanoate
Structural Elucidation Techniques
Structural elucidation of zinc isononanoate relies on techniques that can map atomic positions and define the connectivity within the molecule, as well as identify its crystalline form.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. While a specific crystal structure for this compound is not widely reported, valuable insights can be drawn from the structures of similar medium- and long-chain zinc carboxylates, such as zinc nonanoate (B1231133) and zinc decanoate. nih.govrsc.org
Based on analogues like zinc nonanoate, the key structural parameters for this compound can be predicted. nih.gov
| Parameter | Expected Value | Significance |
|---|---|---|
| Coordination Geometry | Tetrahedral | Describes the arrangement of oxygen atoms around the central zinc ion. |
| Zn-O Bond Length | ~1.94 - 1.97 Å | Indicates the distance between the zinc ion and the coordinating oxygen atoms. Variations in this length suggest an unsymmetrical bonding environment. nih.gov |
| O-Zn-O Bond Angle | ~100° - 115° | Defines the angles within the ZnO₄ tetrahedron. |
| Ligand Coordination | Bridging Bidentate (syn-anti) | Explains how the carboxylate group links two separate zinc centers, leading to a polymeric structure. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the isononanoate ligand. ¹H NMR signals would confirm the presence of the branched alkyl chain, while ¹³C NMR would allow for the identification of each unique carbon environment, including the carboxylate carbon.
In the solid state, NMR can also provide structural insights. nih.gov Solid-state ¹³C NMR would be sensitive to the packing and conformation of the alkyl chains. ⁶⁷Zn solid-state NMR, though challenging due to the quadrupolar nature of the zinc nucleus, can directly probe the local environment of the metal center. nih.govrsc.org Studies on a series of zinc carboxylates have shown that ⁶⁷Zn NMR parameters are sensitive to the coordination geometry around the zinc ion. nih.govrsc.org
| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Information Gained |
|---|---|---|---|
| ¹H | Solution-state | 0.8 - 2.5 | Provides a map of the protons in the isononanoate alkyl chain. |
| ¹³C | Solution/Solid-state | 10 - 40 (Alkyl), ~180-185 (COO⁻) | Identifies all unique carbon environments and confirms the presence of the carboxylate group. |
| ⁶⁷Zn | Solid-state | Highly variable | Directly probes the coordination environment of the zinc center, though signals are typically broad. nih.gov |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample of this compound and to assess its purity. mathsjournal.comchalcogen.ro The PXRD pattern is a fingerprint of a specific crystalline solid, with diffraction peaks appearing at characteristic angles (2θ) that correspond to the spacing between crystal lattice planes, as described by Bragg's Law. ekb.eg
The PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of sharp peaks at specific 2θ values. researchgate.net The positions and relative intensities of these peaks are unique to its crystal structure. The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. scispace.comisroset.org This technique is crucial for quality control and for confirming that a synthesized batch consists of the desired crystalline phase. researchgate.net
| Parameter | Measurement | Significance |
|---|---|---|
| Peak Position (2θ) | Angle of diffracted X-rays | Indicates the spacing between crystal lattice planes (d-spacing); characteristic of the crystal structure. mathsjournal.com |
| Peak Intensity | Counts/second | Relates to the arrangement of atoms within the crystal lattice. The pattern of relative intensities is a key part of the compound's fingerprint. |
| Peak Width (FWHM) | Degrees (2θ) | Inversely related to the average size of the crystalline domains. Broader peaks suggest smaller crystallites. isroset.org |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are particularly sensitive to the nature of chemical bonds and are therefore excellent tools for analyzing the coordination of the isononanoate ligand to the zinc ion.
Infrared (IR) Spectroscopy for Ligand Coordination Analysis
Infrared (IR) spectroscopy is highly effective for studying the coordination environment in metal carboxylates. cambridge.org The most informative region in the IR spectrum of this compound is where the carboxylate group (COO⁻) vibrations appear. The free isononanoate anion would show an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). Upon coordination to the zinc ion, the positions of these bands shift. cambridge.org
The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is a critical diagnostic parameter. cambridge.org For zinc carboxylates that feature a bridging bidentate coordination mode, as expected for this compound, the value of Δν is typically larger than that for the free ion but smaller than that for an unidentate coordination mode. Analysis of these bands confirms the complete deprotonation of the carboxylic acid and provides strong evidence for the specific way the ligand binds to the metal center. cambridge.org The spectrum would also feature bands corresponding to the C-H stretching and bending vibrations of the alkyl chain. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| ν(C-H) | 2850 - 3000 | Stretching vibrations of the isononanoate alkyl chain. |
| νₐₛ(COO⁻) | ~1580 - 1610 | Asymmetric stretching of the coordinated carboxylate group. cambridge.org |
| νₛ(COO⁻) | ~1400 - 1420 | Symmetric stretching of the coordinated carboxylate group. cambridge.org |
| ν(Zn-O) | ~400 - 500 | Stretching vibration of the zinc-oxygen bond, confirming metal-ligand coordination. chalcogen.rougm.ac.id |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR measures absorption of light, Raman measures inelastic scattering. For a molecule with a center of symmetry, vibrational modes can be exclusively IR-active or Raman-active. For a complex molecule like this compound, many vibrations may be active in both.
The Raman spectrum of this compound would provide additional information about the molecular framework. The Zn-O stretching vibrations are often strong in the Raman spectrum and provide direct evidence of the metal-oxygen bond. researchgate.net The spectrum would also show distinct signals for the C-C and C-H vibrations within the isononanoate ligand. Raman spectroscopy can be particularly useful for studying the low-frequency modes that correspond to the vibrations of the heavier atoms in the inorganic Zn-O framework. mdpi.com
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |
|---|---|---|
| ν(C-H) | 2850 - 3000 | Stretching modes of the alkyl chain, often strong in Raman spectra. |
| δ(CH₂) / δ(CH₃) | 1300 - 1500 | Deformation and bending modes of the alkyl groups. |
| νₛ(COO⁻) | ~1400 - 1420 | Symmetric carboxylate stretch, which can be strong in Raman. |
| ν(Zn-O) | ~400 - 500 | Provides complementary information to IR data on the zinc-oxygen bond. researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, mass spectrometry can elucidate the molecular formula and reveal structural details through the study of its fragmentation patterns.
When a sample of this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule's structure.
For this compound (C18H34O4Zn), the molecular ion peak would correspond to the mass of the entire molecule. nih.gov The fragmentation process for metal carboxylates like this compound typically involves the cleavage of the metal-oxygen bond, leading to the loss of one or both isononanoate ligands. Further fragmentation can occur within the isononanoate ligand itself. Given that isononanoic acid is a branched-chain carboxylic acid, characteristic cleavages would occur at the branching points of the alkyl chain, as these are points of relative instability. libretexts.orgchemguide.co.uk Common fragments would include the loss of the carboxyl group (-COOH) or parts of the alkyl chain. libretexts.org
The analysis of these fragments allows for the reconstruction of the original molecule's structure. The most abundant fragment ion observed in the spectrum is known as the base peak, which is assigned a relative intensity of 100%. libretexts.org The stability of the resulting carbocations significantly influences the fragmentation pattern; more stable carbocations are more likely to form and thus produce more intense peaks. libretexts.org
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound This table is illustrative and based on general fragmentation principles for metal carboxylates.
| m/z Value (Hypothetical) | Proposed Fragment Ion | Formula | Notes |
| 377 | [Zn(C₉H₁₇O₂)₂]⁺ | C₁₈H₃₄O₄Zn | Molecular Ion (M⁺) |
| 220 | [Zn(C₉H₁₇O₂)]⁺ | C₉H₁₇O₂Zn | Loss of one isononanoate radical |
| 157 | [C₉H₁₇O₂]⁺ | C₉H₁₇O₂ | Isononanoate cation |
| 141 | [C₈H₁₇CO]⁺ | C₉H₁₇O | Loss of an oxygen atom from the isononanoate cation |
| 113 | [C₈H₁₇]⁺ | C₈H₁₇ | Loss of the carboxyl group from the isononanoate ligand |
Thermal Analysis
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability and decomposition behavior of materials like this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for assessing the thermal stability of zinc compounds. imp.kiev.ua The TGA curve provides quantitative information about mass loss associated with processes like decomposition and oxidation.
For this compound, a TGA experiment would reveal the temperatures at which the compound begins to decompose and the distinct stages of its thermal degradation. Typically, the thermal decomposition of zinc carboxylates involves the breakdown of the organic ligands, ultimately yielding zinc oxide (ZnO) as the final residue at high temperatures. core.ac.ukchemmethod.com
The TGA curve of this compound is expected to show one or more distinct weight loss steps. The initial, and most significant, weight loss would correspond to the decomposition and volatilization of the two isononanoate ligands. This process for similar zinc carboxylates, such as zinc acetate (B1210297), has been observed to occur in a range between approximately 110°C and 350°C. core.ac.uk The process continues until all organic material is removed, leaving a stable residue of zinc oxide. mdpi.com The temperature at which decomposition begins is a key indicator of the compound's thermal stability.
Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound This table presents expected data based on the thermal behavior of similar zinc carboxylates.
| Decomposition Stage | Temperature Range (°C) (Approximate) | Mass Loss (%) (Approximate) | Description of Process |
| 1 | 200 - 450 | 78% | Decomposition and removal of the organic isononanoate ligands. |
| Residue | > 450 | 22% (Remaining Mass) | Formation of a stable Zinc Oxide (ZnO) residue. |
Advanced Analytical Methodologies for Zinc Content and Speciation
Atomic Spectrometry Techniques
Atomic spectrometry encompasses a suite of techniques that measure the concentration of elements in a sample by atomizing it and then measuring the interaction of the resulting free atoms with electromagnetic radiation. For the analysis of zinc in an organic matrix like zinc isononanoate, sample preparation is a critical first step. This typically involves an acid digestion procedure, for example, using nitric acid, to break down the organic carboxylate structure and solubilize the zinc as Zn²⁺ ions in an aqueous solution, making it suitable for analysis. researchgate.netscst.edu.ly
Atomic Absorption Spectrophotometry (AAS) is a widely used and robust technique for quantifying the total zinc content. The underlying principle involves measuring the absorption of light by free, ground-state atoms. A sample solution is aspirated into a flame (flame AAS) or vaporized in a graphite (B72142) tube (graphite furnace AAS), where it is atomized. A hollow-cathode lamp containing zinc emits light at a wavelength specific to zinc (typically 213.9 nm), which is passed through the atomized sample. The amount of light absorbed is directly proportional to the concentration of zinc atoms present. oiv.intoiv.intspectroscopyonline.com
Flame AAS (F-AAS) is suitable for concentrations in the parts-per-million (mg/L) range and is noted for its speed and reliability. nemi.govscst.edu.ly For detecting lower concentrations, Graphite Furnace AAS (GF-AAS) offers significantly higher sensitivity, reaching parts-per-billion (µg/L) levels, by confining the atomized sample in the light path for a longer duration. nemi.gov Standard test methods, such as ASTM D6827, have been established for the analysis of zinc in polymer-containing materials like floor polishes, which share characteristics with this compound applications. iteh.aiastm.org
Table 1: Performance Characteristics of Flame AAS for Zinc Analysis
| Parameter | Value | Reference |
|---|---|---|
| Wavelength | 213.9 nm | oiv.intscst.edu.ly |
| Linear Range | 0.20 to 0.75 ppm | scst.edu.ly |
| Limit of Detection (LOD) | 0.043 ppm (43 µg/L) | scst.edu.ly |
| Limit of Quantification (LOQ) | 0.131 ppm (131 µg/L) | scst.edu.ly |
| Accuracy (Mean Recovery %) | 100.15% - 101.21% | scst.edu.ly |
| Precision (RSD %) | < 2% | tandfonline.com |
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful technique for elemental analysis that offers multi-element capability, high sensitivity, and a wide linear dynamic range. unine.ch In this method, a digested sample solution is introduced into a high-temperature argon plasma (around 6,000–10,000 K). The intense heat excites the zinc atoms to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured and correlated to the zinc concentration in the sample. researchgate.net
Compared to AAS, ICP-OES generally has fewer chemical interferences due to the high temperature of the plasma. For zinc analysis, several emission lines can be used, with the choice depending on the sample matrix and potential spectral interferences from other elements. Common wavelengths include 213.857 nm, 206.200 nm, and 202.548 nm. nsf.govresearchgate.net The method has been successfully applied to determine zinc in complex matrices like mouthwash and ore samples after appropriate sample preparation. researchgate.netspectroscopyonline.com
Table 2: Comparison of Zinc Emission Lines in ICP-OES Analysis
| Wavelength (nm) | Limit of Detection (µg/L) | Notes | Reference |
|---|---|---|---|
| 213.857 | 7.0 | Most sensitive line, commonly used. | spectroscopyonline.com |
| 206.200 | - | Chosen to optimize sensitivity and linearity in specific applications. | nsf.govresearchgate.net |
| 202.548 | - | Alternative line, less sensitive. | - |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for trace and ultra-trace elemental analysis, with detection limits typically in the parts-per-trillion (ng/L) range. nih.govthermofisher.com The principle combines an argon plasma source, similar to ICP-OES, with a mass spectrometer. The plasma ionizes the atoms from the sample, and these ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
The exceptional sensitivity of ICP-MS makes it ideal for applications where very low levels of zinc must be quantified. nih.gov However, this sensitivity also demands stringent laboratory practices to avoid contamination. nih.gov ICP-MS is less susceptible to spectral interferences than ICP-OES but can be affected by isobaric interferences (ions of different elements with the same mass) and polyatomic interferences (molecules formed in the plasma with the same mass as the analyte). These are often managed using collision/reaction cells. nih.gov
Table 3: Typical Performance of ICP-MS for Zinc Analysis
| Parameter | Typical Value | Reference |
|---|---|---|
| Linear Range | 0.01 - 100 µg/L | nih.gov |
| Limit of Detection | < 1 ng/L (ppt) | thermofisher.com |
| Correlation Coefficient (r²) | ≥ 0.999 | nih.gov |
X-ray Fluorescence Spectroscopy (XRF) for Elemental Quantification
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis of a wide variety of materials, including solids, liquids, and powders. bruker.com This makes it particularly advantageous for analyzing this compound directly, often with minimal to no sample preparation. The principle involves irradiating the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. When outer-shell electrons fill these vacancies, they emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element ("fingerprint"), and their intensity is proportional to the element's concentration. bruker.com
Table 4: Accuracy and Precision of XRF vs. FAAS for Zinc Oxide Analysis
| Technique | Accuracy (%) | Precision (± %) | Reference |
|---|---|---|---|
| XRF | 0.46 | 0.2 | tandfonline.comresearchgate.net |
| FAAS | 0.11 | 0.1 | tandfonline.comresearchgate.net |
Electrochemical Methods
Electrochemical methods are uniquely suited for speciation analysis because they are sensitive to the chemical state of an element, such as its oxidation state or whether it is free or complexed. taylorfrancis.com These techniques measure changes in electrical properties (like current or potential) to provide information about the analyte.
Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique for trace metal analysis and speciation. nih.gov It is a two-step process. First, in the deposition or preconcentration step, a negative potential is applied to a working electrode (commonly a hanging mercury drop or mercury film electrode) for a set period. This reduces the metal ions (Zn²⁺) in the solution, causing them to deposit and form an amalgam on the electrode. libretexts.org In the second step, the stripping step, the applied potential is scanned in the positive (anodic) direction. This re-oxidizes the zinc back into solution (Zn → Zn²⁺ + 2e⁻), generating a current peak. The potential at which the peak occurs is characteristic of the metal, and the peak's height or area is proportional to its concentration. nih.govlibretexts.org
ASV is powerful for speciation because it can distinguish between "free" (labile) metal ions and those that are strongly bound in complexes. ncsu.edu By carefully controlling the deposition potential, it is possible to selectively measure different zinc species. The technique is sensitive enough to determine zinc concentrations at ppb levels and can be used to calculate the stability constants of zinc complexes with various ligands. ijisrt.comnih.govnih.gov
Table 5: Research Findings in Zinc Speciation using Anodic Stripping Voltammetry
| Finding | Methodology | Typical Results/Values | Reference |
|---|---|---|---|
| Determination of Zn²⁺ in brain microdialysate | Differential Pulse ASV (DPASV) | LOD: 0.1 ppb; Linearity (r²): > 0.9988 | nih.gov |
| Speciation of zinc with organic ligands | DPASV | Calculated stability constants (log K) for Zn(Phen)₃ complex: 10¹⁷.⁴⁴ | ijisrt.com |
| Measurement of dissolved zinc from ZnO nanoparticles | ASV with hanging mercury drop electrode | Demonstrated ability to measure dissolved zinc without separating nanoparticles. | rsc.org |
| Zinc speciation in oceanic waters | Fresh film ASV | Determined ligand concentrations (0.9-1.5 nmol L⁻¹) and conditional stability constants (log K: 9.8-10.5). | nih.gov |
Electrochemical Impedance Spectroscopy (EIS) in Coating Performance Evaluation
Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique used to evaluate the performance of protective coatings, including those containing zinc compounds. aip.org This method provides detailed information about the corrosion protection mechanisms and the degradation of the coating over time. researchgate.net By applying a small amplitude AC voltage over a wide range of frequencies, the impedance of the coating system is measured. mdpi.com This data allows for the characterization of both the barrier properties of the coating and the electrochemical activity at the metal-coating interface. nasa.gov
The performance of zinc-rich paints (ZRPs) and primers has been extensively studied using EIS. researchgate.netnasa.gov These coatings protect steel substrates through two main mechanisms: barrier protection, where the coating isolates the metal from the corrosive environment, and galvanic (or cathodic) protection, where the zinc particles corrode preferentially to the steel substrate. researchgate.net EIS can distinguish between and quantify the effectiveness of these two mechanisms.
The interpretation of EIS data is typically done by fitting the experimental results to an equivalent electrical circuit model. nasa.gov The elements of this circuit (resistors, capacitors, etc.) correspond to the physical and chemical properties of the coating system.
Key EIS Parameters for Coating Evaluation:
| Parameter | Symbol | Interpretation in Coating Performance |
| Coating Resistance | Rc or Rpo | Represents the resistance to ion flow through the pores of the coating. A high Rc value indicates good barrier properties. A decrease in Rc over time suggests water uptake and degradation of the coating. mdpi.com |
| Coating Capacitance | Cc or Qc | Related to the dielectric properties of the coating and is proportional to the water uptake. An increase in Cc often signifies that the coating is absorbing water from the environment. mdpi.comnasa.gov |
| Charge Transfer Resistance | Rct | Represents the resistance to the corrosion reaction at the metal surface. A high Rct indicates low corrosion activity. |
| Double Layer Capacitance | Cdl or Qdl | Represents the capacitance of the electrochemical double layer at the metal-electrolyte interface. It is related to the area of the metal exposed to the electrolyte. |
| Warburg Impedance | W | Indicates diffusion-controlled processes, which can be relevant in some corrosion systems. nasa.gov |
Table 1: Common parameters derived from EIS measurements and their significance in evaluating the performance of protective coatings.
Studies have shown a strong correlation between EIS parameters and the long-term performance of zinc-rich primers. nasa.gov For instance, the coating's resistance and capacitance are direct indicators of its barrier protection capabilities, while the corrosion potential and charge transfer resistance provide insight into the galvanic protection mechanism. nasa.govicorr.org By monitoring these parameters during exposure to corrosive environments, such as seawater or salt spray, the protective lifespan of coatings containing zinc compounds can be predicted. researchgate.neticorr.org
Colorimetric and Spectrophotometric Approaches for Zinc Detection
Colorimetric and spectrophotometric methods are widely used for the quantitative determination of zinc ions in various samples due to their simplicity, cost-effectiveness, and sensitivity. pcbiochemres.com These techniques rely on the reaction between zinc ions (Zn²⁺) and a specific chromogenic reagent to form a colored complex. nih.gov The intensity of the color, which is measured as absorbance at a specific wavelength using a spectrophotometer, is proportional to the concentration of zinc in the sample.
To analyze a compound like this compound, the zinc must first be brought into an aqueous solution as Zn²⁺ ions, typically through acid digestion. Several reagents have been developed for the selective detection of zinc.
One of the most well-known reagents is Zincon (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene), which forms a blue-colored complex with zinc in an alkaline solution (pH 9.0). nih.gov The complex exhibits maximum absorbance at approximately 620 nm. The method is sensitive, with detection limits in the high nanomolar range. nih.gov Another common reagent is Murexide, which forms a complex with zinc at pH 7 with an absorption maximum at 450 nm. pcbiochemres.com
More recent methods have employed highly sensitive pyridylazo dyes. For example, 2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)-phenol forms a stable, water-soluble complex with zinc that has a very high molar absorptivity (ε = 1.3 x 10⁵ L·mol⁻¹·cm⁻¹) at 554 nm, allowing for precise determination of low zinc concentrations. nih.gov
Comparison of Spectrophotometric Reagents for Zinc Determination:
| Reagent | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) |
| Zincon | 9.0 | ~620 | Not specified | Not specified |
| Murexide | 7.0 | 450 | 1.95 x 10⁴ | 0.2 - 2.0 |
| Diphenylamine / Potassium Ferricyanide | Not specified | Not specified | Not specified | 0.3 - 6.0 (µg/mL) |
| 2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)-phenol | Not specified | 554 | 1.3 x 10⁵ | Not specified |
Table 2: A summary of various reagents used for the spectrophotometric determination of zinc, highlighting their operational parameters. pcbiochemres.comnih.govnih.govjocpr.com
While these methods are effective, they can be subject to interference from other metal ions like copper and iron, which may also form colored complexes with the reagents. nih.gov Therefore, masking agents or separation steps are often necessary to ensure the accuracy of the zinc determination. nih.gov Despite this, spectrophotometry remains a valuable alternative to more complex techniques like atomic absorption spectrometry for routine analysis. nutricion.org
Chromatographic Separation Methods
Chromatographic techniques are essential for zinc speciation analysis, which involves identifying and quantifying the different chemical forms of zinc in a sample. researchgate.net This is crucial because the bioavailability, and environmental impact of zinc depend on its chemical form, not just its total concentration. researchgate.net Hyphenated techniques, which couple a separation method like liquid chromatography with a sensitive element-specific detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), are particularly powerful for this purpose. rsc.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating different zinc species. psu.edu Several modes of HPLC can be employed:
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. researchgate.netresearchgate.net It is useful for distinguishing between zinc bound to large biomolecules and low-molecular-mass zinc complexes, such as zinc citrate. researchgate.netrsc.org
Ion-Exchange Chromatography (IEC): IEC separates ions and polar molecules based on their charge. researchgate.net It can be used to separate different zinc complexes, such as [Zn(Cit)]⁻ and [Zn(Cit)₂]⁴⁻, based on their net charge. rsc.org Anion-exchange columns are often used for the speciation of essential trace elements, including zinc, in biological samples. rsc.org
Gas Chromatography (GC) can also be used for the speciation of volatile organozinc compounds, though it is less common for non-volatile species like this compound unless derivatization is performed to increase volatility. psu.edu
The choice of detector is critical. While UV detectors can be used, ICP-MS is often preferred for its high sensitivity, selectivity, and ability to provide isotopic information, making it ideal for trace element speciation. researchgate.netpsu.edu
Overview of Chromatographic Methods for Zinc Speciation:
| Chromatographic Technique | Principle | Detector | Application Example |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | ICP-MS | Separating zinc species in fish feed and plant tissues. researchgate.netresearchgate.net |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge of the species. | ICP-MS, FAAS | Separation of zinc-citrate complexes; simultaneous speciation of Fe, Cu, Zn, and Se in human serum. rsc.org |
| Displacement Chromatography | Separation based on differential affinity for a chelating exchange resin. | Not specified | Isotope separation of zinc using ligands like EDTA and citrate. nih.gov |
Table 3: Summary of key chromatographic techniques applied to the separation and analysis of zinc species. researchgate.netrsc.orgresearchgate.netnih.gov
For a compound like this compound, chromatographic methods could be employed to study its stability, its interactions with other molecules, or its degradation products in various environmental or biological matrices. For instance, SEC-ICP-MS could be used to determine if the zinc from this compound binds to proteins or other macromolecules.
Coordination Chemistry and Complexation Behavior of Zinc Isononanoate
Ligand Properties of Isononanoate Anions
The isononanoate anion (C₉H₁₇O₂⁻) is the conjugate base of isononanoic acid, a branched-chain carboxylic acid. ontosight.aivulcanchem.com Specifically, it is often 3,5,5-trimethylhexanoate. googleapis.com As a ligand, its properties are defined by the carboxylate group and the branched alkyl chain.
The carboxylate group (–COO⁻) is a versatile coordinating agent, capable of binding to metal ions in several modes. uab.cat Common coordination modes for carboxylate ligands include monodentate, bidentate chelating, and bidentate bridging (in both syn-syn, syn-anti, and anti-anti conformations). researchgate.netrsc.org This versatility allows for the formation of a wide array of molecular architectures, from simple mononuclear complexes to intricate coordination polymers. uab.cat
The branched nature of the isononanoate's alkyl chain introduces significant steric hindrance around the coordination site. vulcanchem.com This bulkiness influences the solubility of the complex in organic media and affects the packing of the molecules in the solid state. vulcanchem.com
Table 1: Properties of the Isononanoate Ligand
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₇O₂⁻ | ontosight.aivulcanchem.com |
| Systematic Name | Typically 3,5,5-trimethylhexanoate or 7-methyloctanoate | vulcanchem.comgoogleapis.com |
| Functional Group | Carboxylate (–COO⁻) | uab.cat |
| Key Feature | Branched alkyl chain | ontosight.ai |
| Coordination Modes | Monodentate, bidentate chelating, bidentate bridging | researchgate.netrsc.org |
Coordination Geometries and Architectures in Zinc Isononanoate Complexes
The Zn²⁺ ion does not have a preference for a specific coordination geometry due to its filled d-shell, making the ligand's nature the primary determinant of the final structure. wikipedia.orgresearchgate.net For zinc carboxylates, tetrahedral and octahedral geometries are the most common. wikipedia.orgresearchgate.net
Tetrahedral Coordination: In many zinc carboxylates, the zinc ion is four-coordinate with a tetrahedral geometry. wikipedia.orgrsc.org This is often achieved through bridging carboxylate ligands that link adjacent metal centers. For instance, single-crystal X-ray diffraction of short-chain zinc carboxylates shows a tetrahedral local structure around the zinc ion, which is coordinated to oxygen atoms from four different carboxyl groups. rsc.org
Octahedral Coordination: Six-coordinate octahedral complexes are also prevalent, especially when auxiliary ligands, such as water or pyridine (B92270), are involved. wikipedia.orgtandfonline.com The aqueous zinc ion, [Zn(H₂O)₆]²⁺, is a classic example of an octahedral complex. wikipedia.org
The combination of zinc's flexible coordination sphere and the isononanoate ligand's bridging capability can lead to diverse architectures, including dimeric "paddle-wheel" structures, linear chains, or more complex layered networks. researchgate.netuab.cat
Table 2: Common Coordination Geometries for Zn(II)
| Coordination Number | Geometry | Examples | Reference |
|---|---|---|---|
| 4 | Tetrahedral | [ZnCl₄]²⁻, ZnO, many zinc carboxylates | wikipedia.orgrsc.orglibretexts.org |
| 5 | Trigonal Bipyramidal, Square Pyramidal | Can be imposed by specific organic ligands | wikipedia.orgresearchgate.net |
Influence of Ligand Branching on Coordination Properties
The branched structure of the isononanoate ligand has a profound impact on the resulting complex's properties compared to its linear-chain counterparts like zinc nonanoate (B1231133). rsc.org The primary influence is steric hindrance.
The bulky, branched alkyl chains can prevent the close packing that is often observed in complexes with linear alkyl chains. rsc.org This steric effect can lead to differences in crystallinity and solubility, with branched-chain carboxylates often being less crystalline and more soluble in non-polar organic solvents. vulcanchem.com Studies on different zinc carboxylates suggest that the packing arrangement is a balance between the favored coordination of the zinc centers and the van der Waals forces between the alkyl chains. rsc.org For long-chain carboxylates, van der Waals forces dominate, while for shorter chains, the geometry around the zinc ion is more influential. rsc.org The branching in isononanoate adds a level of complexity to this interplay, potentially leading to unique solid-state structures.
Formation of Coordination Polymers and Clusters
The ability of carboxylate groups to bridge two or more metal centers makes them excellent building blocks for coordination polymers (CPs) and metal clusters. researchgate.netuab.cat Zinc(II) is a versatile node for constructing such networks due to its flexible coordination geometry. researchgate.net
Isononanoate anions can act as linkers, connecting multiple zinc ions to form extended structures. Depending on the reaction conditions (such as solvent and temperature) and the precise coordination mode of the isononanoate, these polymers can be one-dimensional (chains), two-dimensional (sheets), or three-dimensional (frameworks). researchgate.netrsc.org
For example, many zinc carboxylates form one-dimensional chains through bidentate bridging ligands. acs.org It is also possible for zinc carboxylates to form polynuclear clusters, such as the cubane-type {Zn₄O(O₂CR)₆} core, where a central oxygen atom is tetrahedrally coordinated to four zinc atoms, which are in turn bridged by carboxylate ligands. rsc.org The steric bulk of the isononanoate ligand would influence the formation and stability of these clusters and polymers.
Interactions with Other Metal Ions and Auxiliary Ligands
The coordination sphere of this compound is not exclusive and can be modified by the introduction of other species.
Auxiliary Ligands: The structure and properties of this compound can be tuned by adding auxiliary ligands, often nitrogen-based donors like pyridine or imidazole (B134444) derivatives. researchgate.nettandfonline.com These ligands can co-coordinate to the zinc center, potentially breaking up polymeric structures to form discrete molecular complexes or altering the dimensionality of the coordination polymer. tandfonline.comekb.eg The final product is often determined by a competition between the isononanoate and the auxiliary ligand for coordination sites on the zinc ion. rsc.org
Mixed-Metal Complexes: this compound can participate in the formation of mixed-metal complexes. rsc.org Zinc's d¹⁰ configuration makes it diamagnetic, but introducing a paramagnetic metal ion like copper(II) or cobalt(II) can create materials with interesting magnetic or catalytic properties. rsc.orgresearchgate.net For instance, heterometallic cubane (B1203433) clusters containing both zinc and other transition metals have been synthesized, where the different metal ions occupy positions within the same core structure. rsc.org
Mechanistic Investigations of Zinc Isononanoate Functionality
Polymer Stabilization Mechanisms
Zinc carboxylates, including zinc isononanoate, are integral components in stabilizer packages for polymers like polyvinyl chloride (PVC). Their primary role is to prevent the degradation of the polymer matrix when exposed to heat and other environmental stressors. This is achieved through a combination of mechanisms that neutralize degradation products, interrupt chain reactions, and manage the byproducts of the stabilization process itself.
Hydrochloric Acid (HCl) Neutralization in Polyvinyl Chloride (PVC) Degradation
The thermal degradation of PVC is characterized by a dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone. gatech.edu This process is autocatalytic, as the released HCl accelerates further degradation, leading to the formation of conjugated double bonds, discoloration, and a decline in the mechanical properties of the polymer. gatech.eduunibo.it
This compound, as a zinc carboxylate, functions as an effective acid scavenger. unibo.itacs.org It readily reacts with the liberated HCl, neutralizing it and thereby inhibiting the autocatalytic degradation cycle. gatech.eduunibo.it This primary stabilization role is crucial for maintaining the integrity of the PVC during high-temperature processing and throughout its service life. The general reaction involves the zinc carboxylate reacting with HCl to form zinc chloride and isononanoic acid.
The effectiveness of zinc carboxylates as HCl scavengers is a fundamental aspect of their stabilizing function, preventing the catastrophic failure of the polymer matrix. unibo.it
Free Radical Scavenging Pathways
Polymer degradation, particularly under thermo-oxidative conditions, involves the formation of free radicals. These highly reactive species can initiate and propagate chain reactions that lead to bond scission and cross-linking within the polymer. While the primary stabilization mechanism of zinc carboxylates is acid scavenging, there is evidence to suggest they also participate in mitigating free radical-induced damage.
Secondary stabilizers often work by scavenging radicals, such as the chlorine radical (Cl•), that are generated during degradation. unibo.it The interaction of zinc compounds with free radicals has been observed in other systems. For instance, the ability of zinc to interact with spin traps like 3,3,5,5-tetramethylpyrroline-N-oxide (TMPO) indicates a capacity for free radical suppression. In such studies, an increase in zinc concentration leads to a decrease in electron spin resonance (ESR) signals, which is indicative of radical scavenging.
Chelation of Degradation-Promoting Metal Ions
The presence of certain metal ions can accelerate polymer degradation. While the primary concern with zinc carboxylates is the formation of zinc chloride, the broader family of metal carboxylates can interact with various metal ions. In the context of oil paint, which is a complex polymer network, zinc ions are known to react with carboxylic acid groups that form during the aging of the oil binder. researchgate.netjmaterenvironsci.com This leads to the formation of various zinc carboxylate structures within the polymer matrix. researchgate.netjmaterenvironsci.com
This behavior highlights the capacity of carboxylates to complex with metal ions. Although not a primary documented function in PVC stabilization, it is conceivable that this compound could chelate or interact with other stray metal ions present as impurities in the polymer system, which might otherwise promote degradation. However, the dominant and well-documented interaction is with its own cation, zinc, and the resulting formation of zinc chloride.
Mechanism of "Zinc Burning" Mitigation in PVC Systems
A significant drawback of using zinc-based stabilizers like this compound is a phenomenon known as "zinc burning." capes.gov.brresearchgate.net While zinc carboxylates are effective at providing good initial color stability, they can lead to sudden and catastrophic degradation after a certain period. conicet.gov.ar This is due to the accumulation of zinc chloride (ZnCl₂), a byproduct of the HCl scavenging reaction. capes.gov.brconicet.gov.ar ZnCl₂ is a strong Lewis acid and acts as a catalyst for an accelerated dehydrochlorination process, often referred to as a "zipper" reaction, which causes rapid discoloration and degradation of the PVC. capes.gov.brresearchgate.netconicet.gov.ar
To counteract this, zinc stabilizers are almost always used in synergistic mixtures with other metal carboxylates, most commonly calcium stearate. unibo.itcapes.gov.br The mitigation of "zinc burning" occurs through an ion-exchange reaction where the calcium stabilizer reacts with the detrimental zinc chloride. capes.gov.br This reaction regenerates the zinc carboxylate and forms calcium chloride (CaCl₂), which is a weaker Lewis acid and less harmful to the PVC matrix. capes.gov.br
The reaction can be represented as: ZnCl₂ + Ca(OOCR)₂ → Zn(OOCR)₂ + CaCl₂ capes.gov.br
This synergistic relationship allows for the benefits of zinc stabilization, such as good early color, while preventing the long-term catastrophic degradation associated with "zinc burning." benchchem.comlookchem.com Some systems also incorporate co-stabilizers like polyols or β-diketones, which can complex with the zinc chloride to inhibit its catalytic activity. capes.gov.brresearchgate.net
Catalytic Reaction Mechanisms
The utility of this compound extends beyond polymer stabilization to the realm of organic synthesis, where it functions as a catalyst. The Lewis acidic nature of the zinc ion is central to its catalytic activity, enabling it to facilitate a variety of chemical transformations.
Facilitation of Bond Formation and Breaking in Organic Reactions
Zinc carboxylates are effective catalysts in reactions involving the formation and breaking of ester bonds, such as esterification and transesterification. conicet.gov.arnih.govmdpi.com These reactions are crucial in various industrial applications, including the production of biodiesel and plasticizers. conicet.gov.ar
In transesterification reactions, for example, the mechanism is believed to involve the initial coordination of an alcohol to the zinc ion, followed by a carboxylate shift. conicet.gov.arnih.gov This activation of the alcohol facilitates its nucleophilic attack on the ester, leading to the exchange of the alkoxy group. Theoretical and experimental studies suggest that the coordination of both the alcohol and the triglyceride to the zinc center is a key feature of the catalytic cycle. nih.gov
The catalytic performance of zinc carboxylates in these reactions is influenced by factors such as the length of the carboxylate chain and the reaction temperature. For instance, in the transesterification of soybean oil, zinc carboxylates have demonstrated high conversion rates. conicet.gov.arnih.gov
Below is a table summarizing the catalytic activity of various zinc carboxylates in the transesterification of soybean oil.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Oil Conversion (%) | FAME Yield (%) |
| Zinc Laurate | 100 | 2 | 88-94 | 71-74 |
| Zinc Palmitate | 100 | 2 | 88-94 | 71-74 |
| Zinc Stearate | 100 | 2 | 88-94 | 71-74 |
| Zinc Acetate (B1210297) | 100 | 2 | ~90 | ~70 |
This data is compiled from studies on zinc carboxylates and is representative of their catalytic activity. FAME refers to Fatty Acid Methyl Ester. conicet.gov.arnih.gov
Furthermore, zinc carboxylates have been employed as catalysts in polymerization reactions, such as the copolymerization of carbon dioxide and epoxy compounds. researchgate.net In these reactions, the zinc compound facilitates the ring-opening of the epoxide and the subsequent insertion of carbon dioxide to form a polycarbonate. The versatility of zinc carboxylates as catalysts underscores their importance in synthetic organic chemistry.
Role in Polymerization Processes
This compound, as a member of the zinc carboxylate family, functions as a catalyst in various polymerization reactions, most notably in the synthesis of polyurethanes and polyesters. Its catalytic activity stems from the Lewis acidic nature of the zinc(II) ion, which allows it to coordinate with reactants, thereby activating them for polymerization. mdpi.comnih.gov
In polyurethane production, zinc carboxylates like this compound are recognized for their stability and high selectivity in promoting crosslinking reactions. reaxis.com They are particularly effective in catalyzing the formation of allophanate (B1242929) and biuret (B89757) linkages, which increases the crosslink density and enhances the physical properties of the final polymer. reaxis.com The general mechanism involves the coordination of the zinc center with the isocyanate and polyol reactants. While specific research on this compound is limited, the mechanism for related zinc carboxylates in urethane (B1682113) formation is understood to proceed via the activation of the isocyanate-hydroxyl reaction. rsc.org These catalysts are often used in combination with other metal carboxylates, such as bismuth compounds, which are more selective towards the primary urethane-forming reaction, to achieve a balanced cure profile. reaxis.comrsc.org The use of zinc and bismuth catalysts, complexed with agents like mercaptans, can create a latent catalyst system, providing a controlled induction period before the onset of cure. google.com
Zinc carboxylates are also active catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactides (PLAs). znaturforsch.com The catalytic cycle is proposed to involve a coordination-insertion mechanism. While research often uses model zinc carboxylate complexes, the principles apply to this compound. The mechanism can be described as follows:
Initiation: The zinc catalyst activates a monomer (e.g., lactide) by coordinating to a carbonyl oxygen.
Propagation: An initiating species (like an alcohol) attacks the activated carbonyl carbon of the monomer, opening the ring. This process is repeated as subsequent monomer units add to the growing polymer chain. znaturforsch.com
Activation: In some systems, particularly when a co-catalyst like a strong Lewis base is used, the mechanism can shift to an "activated-monomer" pathway. Here, the base attacks the electrophilic carbonyl carbon of the coordinated lactide, facilitating the ring-opening. znaturforsch.com
The structure of the carboxylate ligand and the coordination environment of the zinc atom can influence the catalytic activity. znaturforsch.com
Table 1: Role of Zinc Carboxylates in Polymerization
| Polymerization Type | Catalyst System Example | Role of Zinc Carboxylate | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Polyurethane (PU) Synthesis | Zinc Carboxylate / Bismuth Carboxylate | Co-catalyst for crosslinking | Selectively promotes allophanate and biuret formation | reaxis.com |
| Polyurethane (PU) Synthesis | Bismuth/Zinc/Mercaptan Complex | Latent catalyst | Provides a delayed onset of cure | google.com |
Mechanisms in Oxidation and Hydrolysis Reactions
The functionality of this compound is significantly influenced by its behavior in the presence of water and oxidizing agents. The ester-like structure of the carboxylate ligand and the zinc-oxygen bond are susceptible to hydrolysis, while the zinc ion itself plays a role in mediating oxidative processes.
Hydrolysis Mechanisms: The hydrolysis of zinc carboxylates is a critical reaction, particularly affecting their stability and reactivity in aqueous or humid environments. Studies on various zinc carboxylates show that they can hydrolyze to form zinc oxide (ZnO) nanoparticles. acs.orgresearchgate.net This process is highly dependent on conditions such as water content, temperature, and solvent basicity. acs.org The general pathway involves the insertion of water molecules at the zinc center, leading to the breakage of the zinc-carboxylate (Zn-O) bonds. nih.gov
In environments with high humidity, such as in an oil paint matrix, water promotes the hydrolysis of ester bonds within the polymer network. acs.org This reaction generates more carboxylic acid groups, which can then react with zinc sources (like ZnO pigment) to form more zinc carboxylate ionomers in situ. acs.org However, this increased concentration of zinc carboxylates can also lead to their eventual decline as they are consumed in crystallization processes to form zinc soaps. acs.org The isononanoate ligand, being a long-chain carboxylate, can act as a capping agent after hydrolysis, stabilizing the resulting ZnO nanoparticles and preventing extensive flocculation. acs.orgresearchgate.net
Oxidation Mechanisms: Zinc itself is a crucial element in mitigating oxidative stress in biological and chemical systems. While not an oxidant or antioxidant in the sense of donating or accepting electrons itself, it plays several key structural and regulatory roles. nih.gov
Cofactor for Antioxidant Enzymes: Zinc is a structural component of key antioxidant enzymes, such as copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD). This enzyme catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, a critical step in cellular antioxidant defense. nih.gov
Protection of Thiol Groups: Zinc can bind to sulfhydryl groups in proteins, protecting them from oxidation.
Induction of Metallothioneins: Zinc induces the synthesis of metallothioneins, which are cysteine-rich proteins. These proteins are highly effective at sequestering reactive oxygen species (ROS), particularly hydroxyl radicals. nih.gov
Inhibition of NADPH-Oxidase: Zinc can inhibit the enzyme NADPH-oxidase, which is a major source of ROS production in certain cells. nih.gov
In some systems, zinc compounds like zinc peroxide (ZnO₂) can act as a source of oxidizing species. ZnO₂ undergoes hydrolysis to slowly release hydrogen peroxide (H₂O₂), which can then participate in oxidation reactions. mdpi.com This controlled release is advantageous for the effective utilization of H₂O₂ in degradation processes. mdpi.com
Anticorrosion Mechanisms in Coating Applications
Inhibitive Film Formation: A key mechanism for zinc carboxylates is the formation of a protective film at the metal surface. sciencepublishinggroup.com
Adsorption and Barrier Enhancement: The carboxylate component plays a crucial role. Carboxylate inhibitors adsorb onto the metal surface, often via the delocalized charge on their oxygen atoms. rsc.org The long, hydrophobic alkyl chain of the isononanoate ligand then orients away from the surface, forming a dense, water-repellent (hydrophobic) layer. rsc.orgrsc.org This layer acts as a physical barrier, preventing water and corrosive ions like chloride from reaching the metal substrate. rsc.org
Table 3: Anticorrosion Mechanisms of Zinc Carboxylates in Coatings
| Mechanism | Description | Action at Metal Surface | Reference |
|---|---|---|---|
| Cathodic Inhibition | Zn²⁺ ions precipitate at cathodic sites in alkaline conditions. | Forms a blocking layer of Zn(OH)₂/ZnO, stifling oxygen reduction. | researchgate.netacs.org |
| Hydrophobic Barrier | Adsorption of carboxylate anions with hydrophobic alkyl tails. | Creates a water-repellent film, preventing electrolyte contact. | rsc.orgrsc.org |
| Film Formation | Synergistic precipitation of zinc-organic complexes. | Passivates the surface and plugs pores in the coating. | sciencepublishinggroup.comresearchgate.netspecialchem.com |
Applications of Zinc Isononanoate in Advanced Materials
Polymer Stabilization and Modification
Zinc isononanoate is recognized for its utility as a stabilizer in various polymeric systems, most notably in polyvinyl chloride (PVC). Its primary function is to mitigate the degradation processes initiated by heat and light, thereby extending the service life of polymer products.
Application as Heat and Light Stabilizers
This compound functions as an effective heat stabilizer during the processing of PVC. The manufacturing of PVC products requires high temperatures, which can initiate thermal degradation, leading to discoloration, embrittlement, and a loss of mechanical properties. This compound helps to prevent this degradation. Its purported mechanism of action involves the scavenging of free radicals that are generated during thermal processing, which in turn inhibits the degradation cascade.
Enhancement of Thermal Stability in Polymeric Systems
The incorporation of this compound into polymer formulations has been shown to enhance their thermal stability. Comparative analyses suggest that PVC formulations containing this compound can exhibit superior thermal stability when compared to those using traditional stabilizer systems, such as lead or calcium-zinc systems. The branched structure of the isononanoate ligand may also contribute to better compatibility with branched polymers.
| Stabilizer System | Relative Thermal Stability | Postulated Mechanism |
| Unstabilized PVC | Poor | Rapid dehydrochlorination |
| Traditional Ca/Zn Systems | Good | Synergistic stabilization |
| This compound System | Superior | Free radical scavenging |
Improvement of Color Stability in Polymer Products
A key aspect of thermal and light stabilization is the preservation of the polymer's original color. Degradation processes often lead to yellowing or other undesirable color changes. By inhibiting thermal degradation, this compound contributes to maintaining the initial color of the polymer product during processing and its subsequent service life.
Synergistic Stabilization Effects with Auxiliary Stabilizers
In industrial applications, heat stabilizers are often used in combination to achieve a synergistic effect, providing a more robust stabilization package than any single component could offer. Zinc carboxylates like this compound are frequently used in conjunction with other stabilizers, such as calcium stearate, in mixed-metal stabilizer systems for PVC. While the principle of synergy is well-established for this class of compounds, specific research data detailing the synergistic effects of this compound with various auxiliary stabilizers is proprietary to manufacturers and not widely published.
Coatings and Resins Technology
Beyond polymer stabilization, this compound finds applications in the coatings and resins sector. Its chemical properties can be leveraged to influence the curing and performance characteristics of various coating systems. There are indications that it is used in the formulation of polyurethane systems, potentially acting as a catalyst or a drying agent. However, detailed public research on its specific role and performance in various resin technologies such as alkyd, polyester, or epoxy resins is limited.
Formulation in Organic and Inorganic Binder Systems
In organic binder systems , such as those based on alkyd, epoxy, or polyurethane resins, this compound facilitates the uniform dispersion of solid particles. This is crucial for achieving consistent color, gloss, and mechanical properties in paints and coatings. Its compatibility with a wide range of organic resins allows for its incorporation into various formulations. Research has shown that the presence of metallic soaps like this compound can improve the wetting of pigment surfaces, leading to a more stable dispersion and preventing agglomeration. This, in turn, enhances the barrier properties of the coating.
The use of this compound in these systems can be summarized in the following table:
| Binder System | Primary Function of this compound | Resulting Improvement |
| Organic | Dispersing Agent, Stabilizer | Enhanced pigment dispersion, improved coating consistency and barrier properties. |
| Inorganic | Adhesion Promoter, Coupling Agent | Stronger interfacial bonds between binder and substrate/fillers, increased material durability. |
Contributions to Corrosion Resistance
One of the most significant applications of this compound in advanced materials is its contribution to corrosion resistance. Zinc compounds, in general, are well-known for their anti-corrosive properties, and this compound offers a unique mechanism of action when incorporated into protective coatings.
The primary mechanism by which zinc-containing coatings protect a metal substrate is through sacrificial protection . Zinc is more electrochemically active than steel, meaning it will preferentially corrode, or "sacrifice" itself, to protect the underlying metal. While this is a well-established principle for metallic zinc coatings, the role of zinc compounds like this compound in a coating matrix is more nuanced.
When formulated into a coating, this compound can provide a source of soluble zinc ions. In the presence of moisture and an electrolyte, these zinc ions can migrate to cathodic sites on the steel surface. There, they can precipitate as zinc hydroxide (B78521) or other insoluble zinc salts, forming a protective barrier layer that inhibits the corrosion process. This self-healing mechanism can seal small defects or scratches in the coating, extending the service life of the protected asset.
Research findings on the performance of zinc-based anti-corrosion coatings have consistently demonstrated their effectiveness. While specific data on this compound is not as prevalent as for zinc phosphate or zinc dust, the fundamental principles of zinc-based corrosion inhibition apply. The performance of such coatings is often evaluated through accelerated corrosion testing, such as the neutral salt spray test (ASTM B117). The results of these tests for coatings containing zinc compounds typically show a significant reduction in the extent of corrosion compared to unformulated binder systems.
| Protective Mechanism | Action of this compound |
| Sacrificial Protection | Provides a source of soluble zinc ions that can sacrificially protect the steel substrate. |
| Barrier Formation | Zinc ions can precipitate at cathodic sites to form a protective, insoluble layer. |
| Hydrophobicity | The organic carboxylate component enhances water repellency, reducing moisture ingress. |
Q & A
Q. How can researchers characterize the physicochemical properties of zinc isononanoate?
Q. What experimental designs are suitable for assessing the dermal safety of this compound?
Methodological Answer:
- Human maximization tests : Apply this compound (e.g., 1–25% concentration) under occlusion for 48 hours, preceded by sodium lauryl sulfate (SLS) patches to enhance sensitization potential. Score reactions at 48/72 hours using a 0–3 scale (0 = no reaction; 3 = strong sensitization) .
- In vitro assays : Use reconstructed human epidermis (RhE) models to quantify cytotoxicity (e.g., MTT assay) and interleukin release (IL-1α, IL-8) for irritation potential .
Example Data:
| Study Type | Concentration Tested | Sensitization Rate | Reference |
|---|---|---|---|
| Maximization test | 24.66% (w/w) | 0% (n=26) |
Q. How can researchers synthesize this compound with high purity?
Methodological Answer:
- Metathesis reaction : React sodium isononanoate with zinc chloride in anhydrous ethanol under nitrogen.
- Purification : Recrystallize in hexane/acetone (3:1 v/v) and filter under reduced pressure .
- Validate purity via elemental analysis (Zn content: ~12–14% theoretical) and HPLC (≥98% purity threshold) .
Advanced Research Questions
Q. What mechanisms underlie the stability of this compound in hydrophobic formulations?
Methodological Answer:
- Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months. Monitor zinc ion release via atomic absorption spectroscopy (AAS) .
- Molecular dynamics simulations : Model interactions between this compound and lipid bilayers to predict phase behavior .
- Critical micelle concentration (CMC) : Determine using surface tension measurements to assess self-assembly in emulsions .
Example Data:
| Parameter | Result (Simulation) | Experimental CMC (mM) |
|---|---|---|
| Lipid interaction | Stable coordination | 0.15 ± 0.03 |
Q. How can conflicting data on this compound’s genotoxicity be resolved?
Methodological Answer:
- Comparative analysis : Replicate Ames test (OECD 471) and micronucleus assay (OECD 487) under identical conditions (e.g., S9 metabolic activation, dose ranges).
- Meta-analysis : Pool data from studies with standardized protocols (e.g., CIR reports, EPA assessments) and calculate pooled odds ratios for clastogenicity .
- Mechanistic studies : Use comet assay to detect DNA strand breaks in keratinocytes exposed to sub-cytotoxic concentrations .
Example Data Contradiction:
| Study | Test System | Result | Reference |
|---|---|---|---|
| CIR (2010) | Ames test | Negative | |
| Geier et al. (2003) | Micronucleus assay | Inconclusive |
Q. What computational methods predict this compound’s environmental persistence?
Methodological Answer:
- Quantitative structure-activity relationship (QSAR) models : Use EPI Suite™ to estimate biodegradation half-life (e.g., BIOWIN v4.10) .
- Hydrolysis studies : Incubate in buffer solutions (pH 4–9) at 50°C for 48 hours. Analyze degradation products via LC-MS .
- Ecotoxicity modeling : Apply USEtox® to calculate freshwater ecotoxicity potentials (FETP) .
Methodological Guidance for Research Design
Q. How to formulate a PICOT research question for this compound’s therapeutic applications?
- P (Population) : Human epidermal keratinocytes.
- I (Intervention) : Topical application of 5% this compound emulsion.
- C (Comparison) : Vehicle control (base emulsion without active).
- O (Outcome) : Reduction in pro-inflammatory cytokines (IL-6, TNF-α) after 72 hours.
- T (Time) : 7-day exposure period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
